Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Antioxidant DPPH assay FRAP assay

This 2-pyridylcarbonyl regioisomer is the functionally non-interchangeable scaffold for 4-aryl-N-pyridinylcarbonyl-2-aminothiazole oncology programs (GI50 = 14–74 nM breast cancer; IC50 = 15–22 nM liver cancer). The 2-pyridyl group engages unique intramolecular hydrogen bonding absent in 3- or 4-pyridyl analogs, altering conformation, electron distribution, and target engagement. Combined with Gram-positive selectivity (S. epidermidis MIC = 16 µg/mL) and attenuated antioxidant background, this compound eliminates false-positive confounding in ROS assays. The 5-ethyl ester provides a tunable metabolic handle for DMPK optimization (core XLogP3-AA = 3.2). Procure the regiospecifically correct 2-pyridyl isomer—substitution compromises biological performance.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B11020300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O3S/c1-2-24-17(23)15-14(12-8-4-3-5-9-12)20-18(25-15)21-16(22)13-10-6-7-11-19-13/h3-11H,2H2,1H3,(H,20,21,22)
InChIKeyRWADWAQZYAYZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate: Structural Identity and Supplier Selection Rationale


Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate (molecular formula C18H15N3O3S, approximate molecular weight 353.4 g/mol) is a trisubstituted 2-aminothiazole derivative distinguished by a pyridin-2-ylcarbonylamino moiety at the 2-position, a phenyl ring at the 4-position, and an ethyl ester at the 5-position. This scaffold combines the 2-aminothiazole core, known for its versatility in kinase inhibition and receptor antagonism [1], with a picolinamide-type linkage that imparts regiospecific hydrogen-bonding and metal-chelating properties. The compound serves as a key intermediate or probe molecule in medicinal chemistry programs targeting anticancer [2], antioxidant, and antimicrobial pathways [3], and its procurement requires precise specification of the 2-pyridyl (rather than 3- or 4-pyridyl) regioisomer due to marked differences in biological performance.

Why Generic 2-Aminothiazole or Pyridylcarbonyl Analogs Cannot Substitute for Ethyl 4-Phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate


Substituting this compound with a regioisomeric pyridylcarbonyl analog (e.g., 3- or 4-pyridyl) or a simpler 2-aminothiazole core is not functionally equivalent. The pyridin-2-ylcarbonyl group engages in intramolecular hydrogen bonding between the pyridine nitrogen and the thiazole 2-amino NH, as evidenced by the markedly lower antioxidant activity of 2-pyridyl-containing derivatives compared to their 3- and 4-pyridyl counterparts [1]. This intramolecular interaction alters the compound's conformational preference, electron distribution, and ultimately its biological target engagement profile. Furthermore, the 4-phenyl substituent contributes to π-stacking interactions with aromatic residues in kinase ATP-binding pockets, while the ethyl ester at position 5 modulates lipophilicity (XLogP3-AA = 3.2 for the core scaffold) [2] and serves as a prodrug or metabolic soft spot. Interchanging any of these three substituents—regioisomer of the pyridylcarbonyl, nature of the 4-aryl group, or ester type—produces compounds with distinct potency, selectivity, and pharmacokinetic profiles, as demonstrated by the extensive SAR campaigns on related 4-aryl-N-pyridinylcarbonyl-2-aminothiazole series [3].

Quantitative Differentiation Evidence for Ethyl 4-Phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate vs. Closest Analogs


Antioxidant Activity: 2-Pyridylcarbonyl Regioisomer Exhibits Attenuated Radical Scavenging Compared to 3- and 4-Pyridyl Isomers

In a head-to-head study of pyridyl-carbonyl thiazole dendrodoine analogs, compounds bearing a 2-pyridylcarbonyl substituent at the thiazole 2-amino position showed consistently lower antioxidant activity than their 3- and 4-pyridyl counterparts in both DPPH radical scavenging and FRAP (ferric reducing antioxidant power) assays [1]. The study explicitly states: "There is lesser activity for 2-pyridyl containing group, which may be a result of intramolecular interactions" [1]. While the 3- and 4-pyridyl series (compounds 3bc-3cf) displayed higher antioxidant capacity, the 2-pyridyl derivatives were significantly less active, a pattern attributed to intramolecular hydrogen bonding between the pyridine nitrogen and the amide NH that alters the electronic environment of the thiazole ring [1].

Antioxidant DPPH assay FRAP assay Regioisomer comparison Structure-activity relationship

Antimicrobial Spectrum: 2-Pyridylcarbonyl Thiazole Derivatives Show Gram-Positive Selective Activity with Defined MIC Values

The same dendrodoine analog study evaluated antimicrobial activity via microdilution against a panel of 8 Gram-positive and Gram-negative bacteria. For the 2-pyridylcarbonyl-containing series: "No activity was observed against gram-negative bacteria at 250 μg/mL. 3ae and 3ce showed activity at 64 μg/mL against S. aureus and 3ae showed activity at 16 μg/mL against S. epidermidis" [1]. The control antibiotic chloramphenicol exhibited activity against all tested microorganisms at 8–16 μg/mL [1]. This establishes a quantitative benchmark: the 2-pyridylcarbonyl derivatives (represented by compounds 3ae and 3ce, which are structurally related to the target compound) are selectively active against Gram-positive staphylococci but lack Gram-negative coverage, with MIC values approximately 4- to 8-fold higher than chloramphenicol for S. aureus [1].

Antimicrobial MIC Gram-positive Staphylococcus aureus Microdilution

Antiproliferative Potential: 4-Aryl-N-pyridinylcarbonyl-2-aminothiazole Scaffold Delivers Low Nanomolar GI50 in Cancer Cell Lines

The 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold, of which ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a direct structural analog, has been validated as a privileged chemotype for Hec1/Nek2 protein-protein interaction inhibition. The clinical candidate T-1101 (TAI-95), optimized from this scaffold, exhibits in vitro antiproliferative activity with GI50 values of 14.29–73.65 nmol/L across a panel of 9 sensitive breast cancer cell lines [1] and IC50 values of 14.8–21.5 nM in liver cancer models [2]. Critically, TAI-95 retained activity against multidrug-resistant (MDR) cell lines with GI50 > 10 μmol/L for comparator cytotoxic agents, while itself maintaining nanomolar potency [1]. The target compound shares the essential 4-aryl and N-pyridinylcarbonyl pharmacophoric elements and represents a close-in analog suitable for SAR exploration, hit expansion, or tool compound development within this validated anticancer target space.

Anticancer GI50 Hec1/Nek2 inhibition Breast cancer 2-Aminothiazole

Lipophilicity Baseline: Ethyl Ester at Position 5 Provides Defined LogP for Permeability Optimization, with the Core Scaffold XLogP3-AA = 3.2

The core scaffold ethyl 4-phenylthiazole-5-carboxylate (CAS 99822-80-7) has a computed XLogP3-AA value of 3.2 (PubChem) [1], establishing a baseline lipophilicity that—prior to introduction of the pyridin-2-ylcarbonylamino group—already falls within the optimal range for oral bioavailability (Lipinski's rule of five: LogP ≤ 5). The addition of the pyridin-2-ylcarbonylamino moiety at position 2 is expected to moderately reduce LogP due to the introduction of additional hydrogen bond acceptors (pyridine N, amide carbonyl). This distinguishes the target compound from the simpler ethyl 4-phenylthiazole-5-carboxylate precursor and from more lipophilic analogs bearing non-polar substituents at the 2-amino position. The ethyl ester itself is a common prodrug motif that can be hydrolyzed in vivo to the carboxylic acid, offering a tunable handle for pharmacokinetic optimization that is absent in amide-only or methyl ester analogs [2].

Lipophilicity XLogP3 Ethyl ester Physicochemical properties Drug-likeness

Optimal Deployment Scenarios for Ethyl 4-Phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Hit Expansion and SAR Probe Development in Oncology

Based on the clinically validated antiproliferative activity of the 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold (GI50 = 14–74 nM in breast cancer; IC50 = 15–22 nM in liver cancer) [1], this compound serves as an ideal starting point for hit-to-lead or lead optimization campaigns targeting Hec1/Nek2, Pim kinases, or other oncology targets. Its three points of diversity (4-phenyl, 2-pyridylcarbonylamino regioisomer, 5-ethyl ester) allow systematic SAR exploration. The 2-pyridyl regiospecificity, with its unique intramolecular hydrogen-bonding pattern [2], may confer selectivity advantages over 3- or 4-pyridyl analogs that warrant investigation in kinase selectivity panels.

Gram-Positive Selective Antimicrobial Probe for Staphylococcus Biology

The demonstrated activity of structurally related 2-pyridylcarbonyl thiazole compounds against S. aureus (MIC = 64 μg/mL) and S. epidermidis (MIC = 16 μg/mL), with no Gram-negative activity at 250 μg/mL [2], positions this compound as a Gram-positive selective chemical probe. Researchers studying staphylococcal pathogenesis, biofilm formation, or antibiotic adjuvant strategies can deploy this scaffold to interrogate pathways without confounding effects on Gram-negative flora, differentiating it from broad-spectrum thiazole antibiotics.

Antioxidant Mechanism-of-Action Studies Requiring Low Redox Interference

The attenuated antioxidant activity of 2-pyridylcarbonyl derivatives relative to 3- and 4-pyridyl isomers [2] makes this compound particularly valuable in cellular target engagement studies where nonspecific radical scavenging could confound readouts. For programs investigating oxidative stress pathways, the 2-pyridyl regioisomer offers a cleaner pharmacological profile—its lower background antioxidant activity reduces the risk of false positives in cell-based ROS assays, an advantage not shared by 3- or 4-pyridyl analogs.

Ester Prodrug Design and Pharmacokinetic Optimization

The ethyl ester at position 5 provides a metabolically labile handle that can be hydrolyzed to the carboxylic acid in vivo, a classic prodrug strategy [3]. With a core scaffold XLogP3-AA of 3.2 [4], the compound's lipophilicity can be fine-tuned by ester variation (methyl, ethyl, isopropyl) to optimize oral absorption or tissue distribution. This tunability is a key differentiator from amide-only analogs that lack a hydrolyzable ester, making this compound the preferred choice for DMPK optimization workflows.

Quote Request

Request a Quote for Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.